Zika virus-IN-2

Description

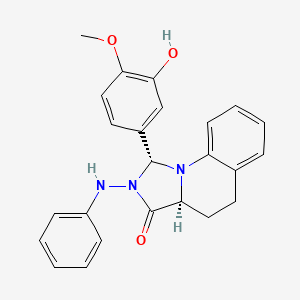

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23N3O3 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(1R,3aS)-2-anilino-1-(3-hydroxy-4-methoxyphenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-14-12-17(15-21(22)28)23-26-19-10-6-5-7-16(19)11-13-20(26)24(29)27(23)25-18-8-3-2-4-9-18/h2-10,12,14-15,20,23,25,28H,11,13H2,1H3/t20-,23+/m0/s1 |

InChI Key |

CCLUPRUZCCYMSD-NZQKXSOJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Zika Virus Mechanism of Action and Therapeutic Strategies

An in-depth analysis of current scientific literature reveals no specific antiviral agent or molecule designated "Zika virus-IN-2." The search results do not contain information on a compound with this name.

Therefore, this technical guide will focus on the broader, well-documented mechanisms of Zika virus (ZIKV) action and the host's response, providing a comprehensive overview for researchers, scientists, and drug development professionals. The content will detail the viral life cycle, its interaction with host cell signaling pathways, and strategies for potential therapeutic intervention, based on available research.

This guide provides a detailed examination of the molecular and cellular mechanisms underlying Zika virus infection and pathogenesis.

Zika Virus: Genomic Organization and Protein Functions

The Zika virus possesses a single-stranded, positive-sense RNA genome of approximately 10.8 kb. This genome contains a single open reading frame (ORF) that is translated into a polyprotein, which is subsequently cleaved into three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).

| Protein | Function |

| Structural Proteins | |

| C | Forms the nucleocapsid, encapsulating the viral RNA. |

| prM/M | Involved in the maturation and assembly of new viral particles. |

| E | Mediates viral entry into host cells by binding to cellular receptors. It is a primary target for neutralizing antibodies. |

| Non-Structural Proteins | |

| NS1 | A secreted glycoprotein involved in immune evasion and viral replication. |

| NS2A | Plays a role in viral assembly and inhibits host interferon signaling. |

| NS2B | A cofactor for the NS3 protease. |

| NS3 | Possesses protease and helicase activity, essential for processing the viral polyprotein and unwinding the RNA genome. |

| NS4A/NS4B | Induce membrane rearrangements to form replication complexes and antagonize the host immune response. |

| NS5 | The largest and most conserved ZIKV protein, with methyltransferase and RNA-dependent RNA polymerase (RdRp) activity, crucial for viral RNA capping and replication. It also plays a significant role in suppressing the host's antiviral interferon response. |

Viral Entry and Replication Cycle

The Zika virus replication cycle begins with the attachment of the viral E protein to host cell surface receptors. Several receptors have been implicated in ZIKV entry, including AXL, Tyro3, and TIM-1. Following attachment, the virus enters the cell via clathrin-mediated endocytosis.

Experimental Workflow: Investigating Viral Entry

Caption: Workflow for a viral entry inhibition assay.

Once inside the endosome, the acidic environment triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm. The positive-sense RNA genome is then translated by the host cell machinery to produce the viral polyprotein.

The NS proteins orchestrate the formation of replication complexes within invaginations of the endoplasmic reticulum membrane. Here, the viral RNA-dependent RNA polymerase (NS5) synthesizes a negative-sense RNA intermediate, which then serves as a template for the synthesis of new positive-sense viral genomes.

Finally, the structural proteins and newly synthesized viral genomes assemble into immature virions, which bud into the endoplasmic reticulum. These virions transit through the Golgi apparatus, where the prM protein is cleaved by the host protease furin, leading to the maturation of the virions. Mature, infectious virions are then released from the cell via exocytosis.

Host Immune Response and Viral Evasion Strategies

The host's primary defense against viral infections is the innate immune system, particularly the type I interferon (IFN) response. Zika virus has evolved sophisticated mechanisms to counteract this response.

Signaling Pathway: Type I Interferon Response and ZIKV Evasion

Caption: ZIKV interference with the host IFN signaling pathway.

Upon detection of viral RNA by pattern recognition receptors (PRRs) such as RIG-I and MDA5, a signaling cascade is initiated, leading to the phosphorylation and nuclear translocation of interferon regulatory factors (IRFs). This results in the production and secretion of type I interferons (IFN-α/β). IFN-β then binds to its receptor (IFNAR), activating the JAK-STAT signaling pathway. This leads to the phosphorylation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of interferon-stimulated genes (ISGs), which encode antiviral effector proteins.

Zika virus non-structural proteins, particularly NS5, play a crucial role in antagonizing this pathway. ZIKV NS5 has been shown to target STAT2 for proteasomal degradation, thereby preventing the formation of the ISGF3 complex and inhibiting the expression of ISGs.[1] Other ZIKV non-structural proteins can also interfere with the phosphorylation and activation of IRF3 and IRF7.[1]

Quantitative Data on Zika Virus Infection

The following table summarizes key quantitative data related to Zika virus infection from various studies.

| Parameter | Value | Cell Type/Model | Reference |

| TCID₅₀ of ZIKV stock | 10⁵·⁵ TCID₅₀/ml | Vero cells | [2] |

| ZIKV RNA in receiver blood meals | 9% positive (2/22) | Aedes aegypti mechanical transmission | [3] |

| Infectious ZIKV particles on mosquito proboscis | 2 particles (in 1 of 25 mosquitoes) | Aedes aegypti | [3] |

| Risk of microcephaly with first-trimester infection | 0.3%–1.9% | Human population model | |

| Microcephaly in births to ZIKV-infected women (first trimester) | 10% (2 of 20) | Brazilian cohort | |

| Brain abnormalities/microcephaly in US Zika Pregnancy Registry (first trimester exposure) | 8% (13 of 157) | US cohort |

Experimental Protocols

A. Virus Titration (TCID₅₀ Assay)

The 50% Tissue Culture Infective Dose (TCID₅₀) assay is a method to quantify infectious virus.

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate and grow to confluency.

-

Serial Dilution: Prepare ten-fold serial dilutions of the virus stock in an appropriate medium.

-

Infection: Remove the growth medium from the cells and inoculate replicate wells with each viral dilution. Include a negative control (medium only).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator and observe daily for cytopathic effect (CPE).

-

Scoring: After a set number of days (e.g., 5-7), score each well as positive or negative for CPE.

-

Calculation: Calculate the TCID₅₀ value using the Reed-Muench method.

B. Real-Time Reverse Transcription PCR (RT-qPCR) for Viral RNA Quantification

This protocol is used to quantify the amount of viral RNA in a sample.

-

RNA Extraction: Isolate total RNA from samples (e.g., cell culture supernatant, mosquito tissues) using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, ZIKV-specific primers, and a fluorescent probe (e.g., TaqMan). The amplification of the target sequence is monitored in real-time.

-

Quantification: Determine the viral RNA copy number by comparing the amplification data to a standard curve generated from known quantities of a ZIKV RNA standard.

C. Plaque Assay for Infectious Virus Quantification

The plaque assay is another method to determine the concentration of infectious virus particles.

-

Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., BHK-21) in 6-well plates.

-

Infection: Inoculate the cells with serial dilutions of the virus sample and incubate for 1 hour to allow for viral attachment.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculation: Calculate the viral titer in plaque-forming units (PFU) per milliliter.

Conclusion and Future Directions

The Zika virus employs a multifaceted strategy to infect host cells, replicate its genome, and evade the host immune response. A thorough understanding of these mechanisms is critical for the development of effective antiviral therapies. The non-structural proteins, particularly NS3 (protease/helicase) and NS5 (RdRp), are prime targets for the development of direct-acting antiviral agents. Additionally, host-targeting antivirals that modulate cellular pathways essential for viral replication or that boost the innate immune response represent promising therapeutic avenues. Future research should continue to elucidate the intricate virus-host interactions to identify novel targets for intervention and to develop safe and effective vaccines and therapeutics against Zika virus.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental Zika virus infection in Aedes aegypti: Susceptibility, transmission & co-infection with dengue & chikungunya viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Assessment of Zika Virus Mechanical Transmission by Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Non-Nucleoside Inhibitors of Zika Virus NS5 Polymerase

It appears that "Zika virus-IN-2" is not a publicly documented or widely known inhibitor of the Zika virus. Extensive searches of scientific literature and public databases did not yield specific information on a compound with this designation. It is possible that this is an internal research code for a compound that has not been disclosed publicly.

Therefore, this technical guide will focus on a well-characterized class of Zika virus inhibitors: non-nucleoside inhibitors of the NS5 polymerase . This guide will provide an in-depth overview of their synthesis, chemical properties, and mechanism of action, using a representative compound to illustrate the core concepts as requested.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: To provide a comprehensive technical overview of the synthesis, chemical properties, and mechanism of action of non-nucleoside inhibitors targeting the Zika virus NS5 RNA-dependent RNA polymerase (RdRp).

Introduction to Zika Virus NS5 Polymerase as a Drug Target

The Zika virus (ZIKV) NS5 protein is a highly conserved multifunctional enzyme essential for viral replication. It contains an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain. The RdRp domain is responsible for synthesizing the viral RNA genome, making it a prime target for antiviral drug development. Inhibition of the NS5 polymerase can directly halt viral replication. Non-nucleoside inhibitors (NNIs) are a class of small molecules that bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its enzymatic activity. This approach can offer high specificity and a lower likelihood of incorporation into host genetic material compared to nucleoside analogs.

Synthesis of a Representative NNI: A 1-Aryl-4-Arylmethylpiperazine Derivative

Based on published research, a series of 1-aryl-4-arylmethylpiperazine derivatives have been identified as potent ZIKV inhibitors. The general synthesis of a representative compound from this class is outlined below.

Experimental Protocol: General Synthesis of 1-Aryl-4-Arylmethylpiperazine Derivatives

A common synthetic route involves a two-step process:

-

N-Arylation of Piperazine: A substituted piperazine is reacted with an aryl halide (e.g., a fluorinated benzonitrile) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.

-

N-Alkylation of the Piperazine Intermediate: The resulting N-arylpiperazine is then reacted with a substituted benzyl halide (e.g., a pyridine-containing chloromethyl derivative) in the presence of a base and a suitable solvent.

Example Synthesis of a Pyridine-Containing Derivative:

-

Step 1: To a solution of piperazine in DMF, an equimolar amount of 4-fluorobenzonitrile and 1.5 equivalents of K₂CO₃ are added. The mixture is stirred at 80-100°C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-(4-cyanophenyl)piperazine intermediate.

-

Step 2: The intermediate from Step 1 is dissolved in a solvent like acetonitrile. An equimolar amount of a substituted chloromethylpyridine and 1.5 equivalents of K₂CO₃ are added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The work-up procedure is similar to Step 1, and the final product can be purified by column chromatography on silica gel.

Chemical Properties and Structure-Activity Relationships (SAR)

The chemical properties and antiviral activity of these derivatives are highly dependent on the substitutions on the aryl and arylmethyl rings.

| Compound Class | Representative Substitutions | Key Properties |

| 1-Aryl-4-Arylmethylpiperazine | Aryl Group: Benzonitrile, Pyridine | The replacement of the benzonitrile moiety with a pyridine group has been shown to increase antiviral activity and reduce cytotoxicity. |

| Arylmethyl Group: Various substituted pyridines | SAR studies indicate that the position and nature of substituents on the pyridine ring significantly impact potency. |

Quantitative Data on Antiviral Activity

The antiviral efficacy of these compounds is typically evaluated in cell-based assays.

| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| ZK22 | ~5.0 | >100 | >20 |

| Derivative 13 | < 2.0 | >100 | >50 |

| Derivative 33 | < 1.0 | >50 | >50 |

EC₅₀ (Half-maximal effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the drug that reduces cell viability by 50%. SI (Selectivity Index): A measure of the drug's therapeutic window.

Mechanism of Action and Signaling Pathways

These non-nucleoside inhibitors are believed to act as entry inhibitors, preventing the virus from successfully infecting host cells. The proposed mechanism involves interference with the viral envelope E protein, which is crucial for attachment and fusion with the host cell membrane.

Signaling Pathway: Zika Virus Entry into a Host Cell

Caption: Proposed mechanism of action for NNI entry inhibitors.

Experimental Workflow: Antiviral Compound Screening

Caption: A typical workflow for screening antiviral compounds against Zika virus.

Conclusion and Future Directions

The development of potent and specific inhibitors of Zika virus is a critical area of research. Non-nucleoside inhibitors targeting the NS5 polymerase or viral entry represent a promising therapeutic strategy. The 1-aryl-4-arylmethylpiperazine class of compounds demonstrates that high potency and a favorable safety profile can be achieved through targeted chemical modifications. Future work will likely focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in animal models, and exploring their potential as broad-spectrum antiviral agents against other flaviviruses.

A Technical Guide to the In Vitro Antiviral Activity Spectrum Against Zika Virus

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Zika virus-IN-2" was not identified in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the in vitro antiviral activity spectrum of several representative compounds against the Zika virus (ZIKV), in line with the core technical requirements of the original request.

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, particularly due to its association with severe neurological disorders such as microcephaly, has underscored the urgent need for effective antiviral therapies.[1][2] The development of such therapies relies on the robust in vitro characterization of potential antiviral compounds. This guide provides a technical overview of the methodologies used to determine the in vitro antiviral activity spectrum of various compounds against ZIKV and presents a summary of findings for selected molecules from the literature.

Quantitative Analysis of In Vitro Antiviral Activity

The efficacy of potential antiviral compounds against ZIKV is quantified using various cell-based assays. The primary metrics include the 50% effective concentration (EC50), which is the concentration of a compound that reduces a specific viral parameter by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Table 1: Summary of In Vitro Antiviral Activity of Selected Compounds Against Zika Virus

| Compound | Virus Strain(s) | Cell Line(s) | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| TH6744 | ZIKV | U87 | Primary Infection & Viral Progeny Release | 2.7 - 4.4 | >25 | >5.7 - 9.3 | [1] |

| TH5487 | ZIKV | U87 | Primary Infection & Viral Progeny Release | 2.7 - 7.5 | >25 | >3.3 - 9.3 | [1] |

| BCX4430 | MR-766, P 6-740, PRVABC-59 | Vero, Huh7, RD | CPE Inhibition & Virus Yield Reduction | 3.8 - 11.7 (µg/mL) | >65 (µg/mL) | 5.5 - 11.6 | [3] |

| Ribavirin | ZIKV | U87 | Primary Infection & Titer Reduction | ~100 (for 60-63% reduction) | Not specified | Not specified | |

| Chloroquine | ZIKV | Vero, hBMECs, NSCs | Not specified | 9.82 - 14.2 | Not specified | Not specified | |

| Suramin | ZIKV | Not specified | Not specified | 39.8 | Not specified | Not specified | |

| Azithromycin | ZIKV | U87 | CPE Reduction | 2 - 3 | Low toxicity | Not specified | |

| 6-Azauridine | MR766 | Not specified | CPE-based HTS | 3.18 | Not specified | Not specified | |

| Brequinar | ZIKV | Not specified | CPE-based HTS | Potent activity | Not specified | Not specified |

Note: Direct comparison of EC50 values should be done with caution due to variations in cell lines, virus strains, and assay methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-ZIKV compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

-

Cell Seeding: Plate a suitable cell line (e.g., Vero, Huh7) in 96-well plates at a predetermined density to achieve a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with ZIKV at a specific multiplicity of infection (MOI). After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the medium containing the various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of CPE:

-

Microscopic Examination: Visually score the degree of CPE in each well.

-

Cell Viability Staining: Use a dye such as Neutral Red or perform an MTT/XTT assay to quantify the number of viable cells.

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of a compound.

-

Cell Seeding and Infection: Follow steps 1-3 of the CPE Inhibition Assay.

-

Supernatant Collection: At a specific time point post-infection (e.g., 48-72 hours), collect the cell culture supernatants, which contain the progeny virus.

-

Virus Titer Determination: Determine the viral titer in the collected supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.

-

Data Analysis: The EC90 (the concentration required to reduce the virus yield by 90% or 1 log10) is often calculated. The EC50 can also be determined by plotting the percentage of virus yield reduction against the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

This is the gold standard for quantifying virus titers and can be adapted to assess antiviral compounds.

-

Cell Seeding: Seed susceptible cells (e.g., Vero) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound and Virus Incubation: Pre-incubate a known amount of ZIKV with serial dilutions of the test compound for a set period (e.g., 1 hour) at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity is due to a specific effect on the virus or general toxicity to the host cells.

-

Cell Seeding: Seed the same cell line used in the antiviral assays in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound to the cells (without any virus).

-

Incubation: Incubate for the same duration as the antiviral assays.

-

Viability Measurement: Assess cell viability using methods like MTT, XTT, or by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Visualizations: Pathways and Workflows

ZIKV Entry and Host Cell Interaction

Zika virus, like other flaviviruses, enters host cells through receptor-mediated endocytosis. The viral E glycoprotein is a key player in this process. While several host factors are involved, the AXL receptor has been implicated in ZIKV entry, where it may downregulate interferon signaling and facilitate infection. The virus can also hijack the host's ubiquitin system to aid its entry and tissue tropism.

Caption: Simplified workflow of Zika virus entry into a host cell.

General Workflow for In Vitro Antiviral Compound Screening

The process of identifying and characterizing potential antiviral compounds follows a structured workflow, starting from high-throughput screening to more detailed mechanism-of-action studies.

Caption: General experimental workflow for screening antiviral compounds.

Conclusion

The in vitro evaluation of antiviral compounds is a cornerstone of drug development for Zika virus. A multi-assay approach, combining initial high-throughput screens with more detailed secondary assays for potency, cytotoxicity, and mechanism of action, is essential for identifying promising lead candidates. The data presented for compounds such as TH6744, BCX4430, and brequinar demonstrate the diverse chemical scaffolds with anti-ZIKV activity. Continued efforts in screening and characterization are vital to developing safe and effective treatments for ZIKV infection.

References

- 1. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Zika virus-IN-2: A Technical Guide to its Inhibitory Effect on Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved antiviral therapies necessitates the urgent development of effective countermeasures.[1] This technical guide focuses on Zika virus-IN-2 (also referred to as Compd 3), a novel small molecule inhibitor that has demonstrated notable activity against ZIKV replication.[2][3] This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers engaged in the discovery and development of anti-ZIKV therapeutics.

Mechanism of Action

This compound is a tetrahydroquinoline-fused imidazolone derivative that inhibits ZIKV infection.[3] While its precise molecular target is not explicitly defined as the NS2B-NS3 protease in the primary literature, its antiviral activity is demonstrated through the reduction of viral protein expression, specifically NS1 and NS5, which are crucial for viral replication and assembly.[3] The inhibitory effect of this compound is not virucidal, meaning it does not directly inactivate virus particles. Instead, it acts on intracellular stages of the viral life cycle to suppress replication. Time-of-addition and withdrawal studies on similar compounds suggest that the primary mode of action is likely at the post-infection RNA synthesis stage.

Quantitative Data

The antiviral activity of this compound and its related compounds was evaluated in cell-based assays. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Compd 3) | 7.4 | >100 | >13.5 |

| (±)-2 | 1.56 | >100 | >64.1 |

| (±)-7 | 3.4 | >100 | >29.4 |

Experimental Protocols

This section details the methodologies employed to assess the antiviral efficacy and cytotoxicity of this compound.

Cell Culture and Virus

-

Cells: Vero cells (African green monkey kidney epithelial cells) are suitable for ZIKV propagation and antiviral assays. They should be maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus: The Zika virus strain, for example, MR766, can be propagated in Vero cells. Viral titers are determined by plaque assay.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection: Infect the Vero cell monolayer with ZIKV at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Treatment: Immediately after infection, add the serially diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the duration of the experiment.

-

CPE Evaluation: After the incubation period, assess the cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by microscopic observation of CPE.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed Vero cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using the MTT assay or a similar method.

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Western Blot Analysis

This method is used to quantify the expression of specific viral proteins.

-

Cell Lysis: Infect and treat cells with this compound as in the antiviral assay. At the desired time point, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for ZIKV proteins (e.g., NS1, NS5) and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the viral proteins.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the amount of secreted viral proteins, such as NS1.

-

Sample Collection: Collect the supernatant from infected and treated cells.

-

Coating: Coat a 96-well plate with a capture antibody specific for the viral protein of interest.

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add the cell culture supernatants to the wells.

-

Detection: Add a detection antibody, followed by a secondary antibody-enzyme conjugate.

-

Substrate Addition: Add a substrate that produces a measurable signal.

-

Data Analysis: Measure the signal and calculate the concentration of the viral protein based on a standard curve.

Conclusion

This compound is a promising inhibitor of Zika virus replication, demonstrating a good selectivity index in preliminary studies. Its mechanism of action appears to be targeted at the post-infection stage of the viral life cycle, reducing the expression of key viral proteins necessary for replication. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of this and other potential anti-ZIKV compounds. Continued research into the specific molecular interactions and optimization of this chemical scaffold may lead to the development of potent and safe therapeutics to combat the threat of Zika virus.

References

An In-depth Technical Guide to the Discovery and Isolation of Zika Virus Strains

Disclaimer: Information regarding a specific strain designated "Zika virus-IN-2" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the established methodologies for the discovery, isolation, and characterization of Zika virus (ZIKV), which would be applicable to any novel strain.

Introduction

Zika virus (ZIKV) is a mosquito-borne flavivirus first identified in 1947 in a rhesus macaque in the Zika Forest of Uganda[1][2]. For decades, it was known to cause sporadic, mild infections in humans in Africa and Asia[1]. However, large outbreaks in the Pacific islands and the Americas, beginning in 2007 and peaking in 2015-2016, revealed a causal link between ZIKV infection during pregnancy and severe congenital malformations, such as microcephaly, as well as neurological complications like Guillain-Barré syndrome in adults[1][3]. This has established ZIKV as a significant public health concern, necessitating robust methods for its detection, isolation, and characterization to support research, diagnostics, and the development of therapeutics and vaccines.

This technical guide details the key experimental protocols for the isolation and quantification of ZIKV from various clinical specimens, presents relevant quantitative data from published studies, and provides visualizations of experimental workflows and transmission pathways.

Experimental Protocols

Virus Isolation from Clinical Samples

The isolation of infectious ZIKV is a critical step for its characterization. The virus can be isolated from various clinical specimens, including serum, urine, saliva, and tissue samples. The choice of specimen can influence the success rate of isolation, with viral RNA often detectable for longer periods and at higher loads in urine and saliva compared to blood.

a) Specimen Preparation

-

Serum, Urine, and Saliva: Samples are clarified by centrifugation to remove cellular debris. For instance, saliva can be diluted 1:3 in serum-free Dulbecco's modified Eagle's medium (DMEM) and centrifuged at 1,200 x g for 10 minutes.

-

Tissue Samples: Autopsy or biopsy tissues are homogenized and clarified by centrifugation to create a tissue homogenate supernatant for inoculation.

b) Inoculation into Cell Culture

Vero cells (African green monkey kidney epithelial cells) and C6/36 cells (Aedes albopictus mosquito cells) are commonly used for ZIKV isolation and propagation.

-

Inoculation: Prepared sample supernatant is inoculated onto a monolayer of susceptible cells (e.g., Vero or C6/36 cells) in a culture vessel.

-

Adsorption: The virus is allowed to adsorb to the cells for a period, typically 1-2 hours at 37°C for Vero cells or 28°C for C6/36 cells.

-

Maintenance: After adsorption, the inoculum is removed, and the cell monolayer is washed and overlaid with a maintenance medium containing a reduced concentration of fetal bovine serum (FBS).

-

Incubation and Monitoring: The cultures are incubated and monitored daily for the appearance of cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This may take several days to a week or more.

-

Blind Passaging: If no CPE is observed, "blind" sub-passaging may be performed by harvesting the culture supernatant and inoculating it onto fresh cell monolayers to amplify any low levels of virus. This is often repeated for up to three passages.

c) Mosquito Inoculation for Enhanced Isolation

Direct inoculation of clinical samples, particularly serum, onto cell cultures can sometimes be toxic to the cells, reducing the efficiency of virus isolation. An alternative and often more effective method is the intrathoracic inoculation of mosquitoes, such as Toxorhynchites splendens.

-

Inoculation: Clinical specimens are injected into the thorax of adult mosquitoes.

-

Incubation: The mosquitoes are incubated for a period to allow for viral replication.

-

Harvesting: The mosquitoes are subsequently homogenized.

-

Cell Culture Inoculation: The mosquito homogenate is clarified and then inoculated onto cell monolayers (e.g., C6/36) for further propagation and identification.

d) Virus Identification

The presence of ZIKV in the culture is confirmed using molecular and immunological methods:

-

Real-Time Reverse Transcription PCR (qRT-PCR): This is a highly sensitive method to detect and quantify ZIKV RNA in the culture supernatant.

-

Immunofluorescence Assay (IFA): This technique uses ZIKV-specific antibodies to visualize viral antigens within the infected cells, confirming the identity of the isolate.

Virus Quantification

Once isolated, the concentration of infectious virus particles and viral genomes in a virus stock must be determined. Several methods are used for this purpose.

a) Plaque Assay

The plaque assay is the gold standard for quantifying infectious virus particles.

-

Cell Seeding: A confluent monolayer of Vero cells is prepared in multi-well plates.

-

Infection: Serial dilutions of the virus stock are added to the cell monolayers and allowed to adsorb.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The virus titer is calculated in plaque-forming units per milliliter (PFU/ml).

b) Focus Forming Assay (FFA)

FFA is an alternative to the plaque assay, particularly for viruses that do not form clear plaques.

-

Procedure: The initial steps are similar to the plaque assay, but the incubation period under the semi-solid overlay is typically shorter.

-

Immunostaining: Instead of waiting for cell death, the cells are fixed and permeabilized. An antibody specific to a ZIKV antigen is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: A substrate is added that produces an insoluble colored precipitate at the site of infection, forming "foci."

-

Counting: The foci are counted, and the titer is expressed as focus-forming units per milliliter (FFU/ml).

c) Quantitative Real-Time RT-PCR (qRT-PCR)

This method quantifies the number of viral genomes in a sample.

-

RNA Extraction: Viral RNA is extracted from the virus stock.

-

Reverse Transcription and PCR: The RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified in a real-time PCR machine using ZIKV-specific primers and probes.

-

Quantification: The cycle threshold (Ct) value, which is the PCR cycle at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. A standard curve can be used for absolute quantification of genome copies/ml.

d) Droplet Digital PCR (ddPCR)

ddPCR is a more precise method for absolute quantification of nucleic acids without the need for a standard curve. It partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for the direct counting of target molecules.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on ZIKV isolation and quantification.

Table 1: Zika Virus Isolation Rates from Clinical Samples using Mosquito Inoculation followed by C6/36 Cell Culture

| Sample Type | Number of Samples | Number of Positive Isolates | Isolation Rate (%) |

|---|---|---|---|

| Serum | 92 | 8 | 8.7 |

| Urine | 171 | 1 | 0.6 |

| Autopsy Tissue | 7 | 2 | 28.6 |

Data adapted from Dangsagul et al., 2021.

Table 2: Comparison of Zika Virus Titers by Different Quantification Methods

| Quantification Method | Titer Range |

|---|---|

| Plaque Forming Unit (PFU)/ml | 10⁶ - 10⁷ |

| Focus Forming Unit (FFU)/ml | 10⁶ - 10⁷ |

| Real-Time RT-PCR (Ct value) | 12 - 14 |

| Droplet Digital RT-PCR (genome copies/ml) | 10⁸ - 10⁹ |

Data adapted from Dangsagul et al., 2021. Note that genome copy numbers are typically 10 to 100 times higher than infectious units (PFU or FFU).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Conceptual diagram of Zika virus transmission cycles.

References

Preliminary Toxicity Assessment of Novel Anti-Zika Virus Compounds: An In-Depth Technical Guide

Disclaimer: Information regarding a specific compound designated "Zika virus-IN-2" is not available in the public domain as of the last update. This guide provides a comprehensive overview of the methodologies and data presentation for the preliminary toxicity assessment of novel anti-Zika virus (ZIKV) compounds, using publicly available data for representative antiviral agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The emergence of Zika virus (ZIKV) as a global health concern, particularly due to its association with congenital defects and neurological disorders, has expedited the search for effective antiviral therapies.[1][2][3] A critical step in the development of any new antiviral agent is the thorough assessment of its toxicity profile in relevant biological systems. This guide outlines the key experimental protocols, data interpretation, and visualization techniques for the preliminary in vitro toxicity assessment of compounds targeting ZIKV.

Experimental Protocols

A comprehensive preliminary toxicity assessment involves a battery of assays to determine a compound's effect on cell viability, proliferation, and specific cell death pathways.

1. Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration at which a compound becomes toxic to cells, often expressed as the 50% cytotoxic concentration (CC50).

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

-

Protocol:

-

Seed cells (e.g., Vero E6, A549, SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 6,000 cells/well) and incubate overnight.[5]

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

-

-

Lactate Dehydrogenase (LDH) Assay : This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Protocol:

-

Culture and treat cells with the test compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Incubate the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

-

2. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds.

-

Caspase Activity Assays : Caspases are a family of proteases that are critical mediators of apoptosis.

-

Protocol:

-

Seed and treat cells with the test compound.

-

Lyse the cells to release intracellular contents.

-

Incubate the cell lysate with a luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3/7, caspase-9).

-

Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

-

-

-

Annexin V Staining : Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest the cells and wash with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Data Presentation

Quantitative data from toxicity assessments should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of Representative Anti-Zika Virus Compounds

| Compound | Cell Line | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Chloroquine | Vero | CPE | >100 | 9.82 | >10.2 | |

| Chloroquine | hBMEC | CPE | >100 | 14.2 | >7.0 | |

| Chloroquine | NSC | CPE | >100 | 12.36 | >8.1 | |

| Azithromycin | U87 | CPE | >50 | 2-3 | >16.7-25 | |

| NSC135618 | A549 | Titer Reduction | Not specified | 1.0 | Not specified | |

| (±)-7 | SNB-19 | Not specified | 52.7 | 3.40 | 15.5 | |

| (±)-7 | Vero | Not specified | 43.9 | 3.40 | 12.9 |

CPE: Cytopathic Effect; hBMEC: Human Brain Microvascular Endothelial Cells; NSC: Neural Stem Cells.

Mandatory Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

Caption: Figure 1. General workflow for in vitro toxicity assessment of antiviral compounds.

Signaling Pathways in ZIKV-Induced Apoptosis

Zika virus infection can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Figure 2. Simplified schematic of the intrinsic apoptosis pathway induced by ZIKV.

Conclusion

The preliminary toxicity assessment of novel anti-Zika virus compounds is a multifaceted process that requires a combination of robust experimental protocols and clear data presentation. By employing a suite of in vitro assays, researchers can effectively characterize the safety profile of lead candidates. The methodologies and examples provided in this guide serve as a foundational framework for these critical preclinical studies, paving the way for the development of safe and effective therapies against Zika virus.

References

- 1. The ZIKA Virus Delays Cell Death Through the Anti-Apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broadly Active Antiviral Compounds Disturb Zika Virus Progeny Release Rescuing Virus-Induced Toxicity in Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zika Virus Infection and Development of Drug Therapeutics [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. files.core.ac.uk [files.core.ac.uk]

Structural Analysis of Zika Virus Inhibitor "Zika virus-IN-2" and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the novel Zika virus (ZIKV) inhibitor, "Zika virus-IN-2," and its analogues. The document outlines the quantitative antiviral activity, details the experimental protocols for its evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Core Compound and Analogues: Quantitative Data Summary

"this compound" (also referred to as compound (±)-3) is a fused tricyclic derivative of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one. The antiviral efficacy and cytotoxicity of this compound and its analogues were evaluated against Zika virus infection in both human neuroblastoma (SNB-19) and African green monkey kidney (Vero) cell lines. The key findings from these evaluations are summarized below.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogues [1]

| Compound | EC50 (μM) in SNB-19 | CC50 (μM) in SNB-19 | Selectivity Index (SI) in SNB-19 | EC50 (μM) in Vero | CC50 (μM) in Vero | Selectivity Index (SI) in Vero |

| (±)-2 | 1.56 | >100 | >64.1 | 5.80 | >100 | >17.3 |

| (±)-3 (this compound) | 7.40 | >100 | >13.5 | 7.90 | 63.0 | 8.0 |

| (±)-7 | 4.30 | >100 | >23.3 | 4.90 | 78.0 | 15.9 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of "this compound" and its analogues.

Chemical Synthesis

The synthesis of "this compound" and its analogues follows a multi-step reaction pathway as outlined in the schematic below. The general procedure involves the reaction of a tetrahydroquinoline derivative with an appropriate aldehyde in the presence of trifluoroacetic acid (TFA) in acetonitrile (MeCN) under a nitrogen atmosphere.

Caption: General synthesis scheme for this compound and its analogues.

Detailed Synthesis Protocol (General):

-

To a solution of the appropriate tetrahydroquinoline derivative in acetonitrile (MeCN) under a nitrogen atmosphere, add the corresponding aldehyde.

-

Add trifluoroacetic acid (TFA) to the reaction mixture.

-

Heat the reaction mixture to 60 °C for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final fused tricyclic derivative.

Antiviral Activity Assays

Plaque Reduction Assay: This assay is a standard method to determine the concentration of a substance that inhibits plaque formation by a virus.

-

Cell Seeding: Seed Vero or SNB-19 cells in 6-well plates and grow until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a serum-free medium.

-

Virus Infection: Infect the cell monolayers with Zika virus at a multiplicity of infection (MOI) that produces a countable number of plaques, in the presence of the diluted compounds.

-

Incubation: After a 1-2 hour adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding compound concentrations.

-

Plaque Visualization: Incubate the plates for 4-5 days at 37°C. After incubation, fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to quantify the amount of viral RNA in infected cells.

-

Cell Culture and Infection: Seed cells in 24-well plates and infect with Zika virus in the presence of varying concentrations of the test compounds.

-

RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and ZIKV-specific primers.

-

Quantitative PCR: Perform real-time PCR using the synthesized cDNA, ZIKV-specific primers, and a fluorescent probe (e.g., TaqMan).

-

Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known ZIKV RNA concentrations. The EC50 is the compound concentration that reduces viral RNA levels by 50%.

Protein Expression Analysis

Western Blot for ZIKV NS5 Protein: This method is used to detect the presence and relative abundance of the ZIKV non-structural protein 5 (NS5).

-

Sample Preparation: Infect cells with Zika virus in the presence or absence of the test compounds. After incubation, lyse the cells and determine the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ZIKV NS5. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of NS5 protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for ZIKV NS1 Protein: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Coating: Coat a 96-well plate with a capture antibody specific for ZIKV non-structural protein 1 (NS1).

-

Sample Addition: Add cell culture supernatants from ZIKV-infected cells (treated with or without the test compounds) to the wells.

-

Detection Antibody: Add a detection antibody that also binds to NS1, followed by an enzyme-conjugated secondary antibody.

-

Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of NS1 antigen present.

Biological Signaling Pathways

The inhibitory action of "this compound" and its analogues on ZIKV NS5 and NS1 proteins suggests an impact on the host's innate immune response, which these viral proteins are known to antagonize.

ZIKV NS5 and the Interferon Signaling Pathway

The ZIKV NS5 protein is a key antagonist of the host's interferon (IFN) signaling pathway, which is a critical component of the innate immune response to viral infections. NS5 interferes with this pathway at multiple levels.

References

Technical Guide: Zika Virus NS2B-NS3 Protease Interaction with Viral Protein Inhibitors

Disclaimer: Initial searches for a specific interaction between "Zika virus" and a compound referred to as "IN-2" did not yield any publicly available scientific literature. Therefore, this guide focuses on the well-documented interactions between the Zika virus NS2B-NS3 protease, a critical viral enzyme, and various classes of its inhibitors. This approach allows for a comprehensive overview of the quantitative data, experimental methodologies, and mechanisms of action as requested.

Introduction to Zika Virus and the NS2B-NS3 Protease Target

The Zika virus (ZIKV) is a mosquito-borne flavivirus that has caused significant global health concerns due to its association with neurological disorders such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2] Like other flaviviruses, ZIKV has a single-stranded, positive-sense RNA genome that is translated into a single large polyprotein.[3][4] This polyprotein must be cleaved by both host and viral proteases to release individual functional viral proteins.[3]

The viral NS2B-NS3 protease (NS2B-NS3pro) is essential for this process, cleaving the polyprotein at multiple sites to release structural and non-structural proteins required for viral replication and assembly. The NS3 protein contains the serine protease domain with a classic catalytic triad (His51, Asp75, and Ser135), while the NS2B protein acts as a crucial cofactor for its enzymatic activity. Due to its vital role in the viral life cycle, the NS2B-NS3 protease is a primary target for the development of antiviral therapeutics.

Quantitative Data: Inhibition of ZIKV NS2B-NS3 Protease

A variety of small molecule and peptidomimetic inhibitors have been developed to target the ZIKV NS2B-NS3 protease. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of quantitative data for several classes of these inhibitors.

| Inhibitor Class | Specific Compound | IC50 (µM) | Ki (µM) | Notes |

| Boronic Acid | cn-716 | 0.25 ± 0.02 | 0.040 ± 0.006 | Reversible, covalent inhibitor. |

| Boronic Acid | Boroleucine-based peptide | - | 0.008 | High-affinity peptidic inhibitor. |

| Aldehyde | Peptidomimetic Aldehyde | 0.28 | - | Covalent inhibitor targeting Ser135. |

| Pyrazine-based | Compound 23 | 0.20 ± 0.01 | - | Broad-spectrum flavivirus inhibitor. |

| Small Molecule | Compound 8 | 6.85 | - | Non-competitive inhibitor. |

| Small Molecule | Compound 3 | 14.01 | - | Non-competitive inhibitor. |

| Small Molecule | Compound 9 | 14.2 | - | Non-competitive inhibitor. |

| Benzothiazole | Compound 12 | 5.48 ± 0.35 | - | Allosteric inhibitor. |

Mechanism of Action of Covalent Inhibitors

Many potent inhibitors of the ZIKV NS2B-NS3 protease, including those with boronic acid and aldehyde "warheads," act through a covalent mechanism. These inhibitors are designed to mimic the natural substrates of the protease.

The mechanism involves the following key steps:

-

Binding: The inhibitor binds to the active site of the protease.

-

Nucleophilic Attack: The catalytic Serine 135 (Ser135) residue in the protease's active site performs a nucleophilic attack on the electrophilic boron or aldehyde carbon of the inhibitor.

-

Covalent Bond Formation: This attack results in the formation of a stable, covalent bond between the protease and the inhibitor. This is often a reversible process for boronic acids, which form a tetrahedral intermediate with Ser135.

-

Enzyme Inactivation: The formation of this covalent complex effectively blocks the active site, preventing the protease from binding to and cleaving the viral polyprotein, thereby halting viral replication.

The interaction is further stabilized by other residues in the active site. For instance, the catalytic Histidine 51 (His51) is involved in proton transfer during the reaction.

Figure 1: Covalent inhibition of ZIKV NS2B-NS3 protease.

Role in the Zika Virus Replication Cycle

The ZIKV replication cycle occurs in the cytoplasm of infected host cells. The NS2B-NS3 protease plays a critical role after the viral RNA is translated into a single polyprotein.

-

Entry & Uncoating: The virus enters the host cell via receptor-mediated endocytosis, and its RNA genome is released into the cytoplasm.

-

Translation: The genomic RNA is translated by host ribosomes into a large polyprotein.

-

Polyprotein Processing: The NS2B-NS3 protease cleaves this polyprotein at specific sites, releasing individual non-structural proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5). This step is essential for forming the viral replication complex.

-

Replication: The replication complex, which includes the RNA polymerase NS5, synthesizes new viral RNA genomes.

-

Assembly & Release: New virions are assembled at the endoplasmic reticulum and are released from the cell to infect other cells.

Protease inhibitors block step 3, preventing the maturation of viral proteins and thus halting the entire replication cascade.

Figure 2: ZIKV replication cycle and the target of protease inhibitors.

Experimental Protocols

In Vitro ZIKV NS2B-NS3 Protease Inhibition Assay

This protocol describes a common method to measure the inhibitory activity of compounds against the ZIKV protease using a fluorogenic substrate.

Objective: To determine the concentration at which a test compound inhibits 50% of the protease's enzymatic activity (IC50).

Materials:

-

Purified, recombinant ZIKV NS2B-NS3 protease.

-

Fluorogenic peptide substrate: e.g., pyroglutamic acid Pyr-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin (Pyr-RTKR-AMC) or Boc-Lys-Lys-Arg-AMC (Boc-KKR-AMC).

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0-8.5), 20% glycerol, 0.005% Brij-35.

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader (λex = 360-380 nm, λem = 460-465 nm).

Procedure:

-

Pre-incubation:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the purified ZIKV NS2B-NS3 protease (e.g., 10-20 nM final concentration) to each well containing the test compound.

-

Include controls: a positive control (protease with DMSO, no inhibitor) and a negative control (no protease).

-

Incubate the plate at room temperature or 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate (e.g., 20 µM final concentration) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence spectrophotometer.

-

Monitor the increase in fluorescence over time (e.g., for 1 hour) as the protease cleaves the AMC group from the peptide substrate. The rate of this increase is proportional to the enzyme's activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Normalize the data to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 3: Experimental workflow for an in vitro protease inhibition assay.

References

- 1. The reaction mechanism of Zika virus NS2B/NS3 serine protease inhibition by dipeptidyl aldehyde: a QM/MM study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Allosteric Inhibitors of Zika Virus NS2B-NS3 Protease Targeting Protease in “Super-Open” Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Zika virus ~ ViralZone [viralzone.expasy.org]

Methodological & Application

Application Notes and Protocols: Zika Virus In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting in vitro antiviral assays against the Zika virus (ZIKV). While a specific protocol titled "Zika virus-IN-2" was not identified in publicly available literature, this document outlines a representative and widely used methodology based on established research for evaluating potential antiviral candidates against ZIKV. The protocols described herein are intended to serve as a comprehensive guide for researchers in the field of virology and drug development.

Introduction

Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders.[1][2][3] The urgent need for effective antiviral therapies has driven the development of robust in vitro screening assays to identify and characterize novel ZIKV inhibitors.[4] These assays are crucial for the initial stages of drug discovery, allowing for the high-throughput screening of compound libraries and the determination of antiviral efficacy and cytotoxicity.

The following sections detail the materials, procedures, and data analysis for a standard ZIKV antiviral assay, along with a representative signaling pathway involved in ZIKV pathogenesis that can be a target for antiviral intervention.

Quantitative Data Summary

The efficacy of antiviral compounds is typically determined by calculating the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of a compound that reduces viral replication or virus-induced cytopathic effect (CPE) by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent.

Below is a table summarizing representative data for known ZIKV inhibitors.

| Compound | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Interferon-α | Vero | CPE Assay | 50 IU/mL | >1000 IU/mL | >20 | [5] |

| Interferon-α | Huh7 | CPE Assay | 28.9 IU/mL | >1000 IU/mL | >34.6 | |

| Ribavirin | Vero | Plaque Assay | - | - | 75.20 | |

| B. triquetrum extract | Vero | Plaque Assay | 1.38 µg/ml | >400 µg/ml | 289.85 |

Experimental Protocols

Materials and Reagents

-

Cell Lines: Vero cells (ATCC CCL-81) or Vero-TMPRSS2 cells are commonly used for ZIKV propagation and antiviral assays due to their susceptibility to ZIKV infection and clear cytopathic effect (CPE) development. Huh7 cells, a human hepatoma cell line, can also be utilized.

-

Zika Virus Strains: Several ZIKV strains are available, including the prototype Ugandan strain MR766 and the more recent Puerto Rican strain PRVABC59. The choice of strain may depend on the specific research question.

-

Media and Supplements:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids

-

-

Assay Plates: 96-well, flat-bottom cell culture plates.

-

Antiviral Compounds: Test compounds and positive controls (e.g., Interferon-α).

-

Reagents for Plaque Assay:

-

Methylcellulose or Avicel

-

Crystal Violet staining solution

-

-

Reagents for CPE Inhibition Assay:

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagents.

-

-

Reagents for Immunofluorescence Assay:

-

ZIKV-specific antibodies (e.g., anti-flavivirus E protein antibody)

-

Fluorescently labeled secondary antibodies

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

-

Biosafety: All work with live Zika virus must be conducted in a Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) laboratory, depending on the specific regulations and risk assessment.

Zika Virus Propagation and Titer Determination (Plaque Assay)

-

Virus Stock Preparation:

-

Infect a T-160 flask of confluent Vero cells with ZIKV at a low multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the flask at 37°C with 5% CO2.

-

Harvest the cell culture supernatant when significant CPE is observed (typically 3-5 days post-infection).

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

-

Plaque Assay for Virus Titration:

-

Seed Vero cells in 12-well plates at a density of 1 x 10^5 cells per well and incubate overnight.

-

Prepare 10-fold serial dilutions of the virus stock.

-

Infect the cell monolayers with 400 µl of each virus dilution for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 1.5% methylcellulose.

-

Incubate for 4-6 days at 37°C with 5% CO2 until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

-

Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

-

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is adapted from established methods for ZIKV antiviral screening.

-

Cell Seeding: Seed Vero cells in 96-well plates at a density of 4,000 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMEM with 2% FBS. A paired plate for a cytotoxicity assay should be prepared in parallel.

-

Prophylactic Treatment: Remove the growth medium from the cell plates and add the diluted compounds. Incubate for 2 hours.

-

Virus Infection: Infect the compound-treated cells with ZIKV at an MOI of approximately 0.05. The cytotoxicity plate will receive a mock infection with media only.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Plaque Visualization and Quantification:

-

After incubation, fix the cells with 10% formaldehyde.

-

Permeabilize the cells and perform immunofluorescence staining for a viral antigen (e.g., Envelope protein) or stain with crystal violet to visualize plaques.

-

Image the plates and quantify the number of infected cells or plaques.

-

-

Cytotoxicity Assay: In parallel, assess the viability of the cells on the cytotoxicity plate using a standard method like the MTT or CellTiter-Glo assay.

-

Data Analysis:

-

Calculate the percentage of virus inhibition for each compound concentration relative to the virus control wells.

-

Determine the EC50 value by fitting the dose-response curve using non-linear regression.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control wells.

-

Determine the CC50 value from the cytotoxicity data.

-

Calculate the Selectivity Index (SI = CC50/EC50).

-

Visualizations

Experimental Workflow

References

- 1. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of zika virus pathogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zika Virus Overview: Transmission, Origin, Pathogenesis, Animal Model and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Agents in Development for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. southernresearch.org [southernresearch.org]

Application Notes and Protocols for ZIKV-IN-2 in Zika Virus Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders, such as Guillain-Barré syndrome.[1][2][3] The urgent need for effective antiviral therapies has driven research into the fundamental biology of the virus and the identification of potential drug targets. One of the most promising targets for antiviral intervention is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and is therefore critical for viral replication.[4][5] These application notes provide a detailed guide for the use of ZIKV-IN-2, a potent and selective non-competitive inhibitor of the ZIKV NS2B-NS3 protease, in cell culture models of Zika virus infection.

ZIKV-IN-2 offers a valuable tool for studying the role of the NS2B-NS3 protease in the viral life cycle and for evaluating the potential of protease inhibitors as therapeutic agents. Its allosteric binding mechanism provides a high degree of selectivity for the ZIKV protease, minimizing off-target effects. These notes will cover the mechanism of action of ZIKV-IN-2, provide detailed protocols for its application in cell-based assays, and present data on its antiviral activity.

Mechanism of Action

Zika virus, like other flaviviruses, produces a single polyprotein that must be cleaved by viral and host proteases to release individual viral proteins. The ZIKV NS2B-NS3 protease is responsible for multiple cleavages of the viral polyprotein, making it an essential enzyme for viral replication. ZIKV-IN-2 is a small molecule inhibitor that binds to an allosteric site on the NS2B-NS3 protease complex. This binding induces a conformational change in the enzyme, disrupting the catalytic triad and preventing substrate binding and cleavage. By inhibiting the NS2B-NS3 protease, ZIKV-IN-2 effectively blocks the processing of the viral polyprotein, leading to the inhibition of viral replication.

The innate immune system is the first line of defense against ZIKV infection, with Toll-like receptor 3 (TLR3) and the cGAS-STING pathways playing crucial roles in detecting viral RNA and initiating an antiviral response through the production of type I interferons (IFNs). However, ZIKV has evolved mechanisms to evade this immune response, with its non-structural proteins, including those processed by the NS2B-NS3 protease, playing a key role in inhibiting IFN signaling. By inhibiting the production of these viral antagonists of the immune system, ZIKV-IN-2 may also help to restore the host's innate antiviral response.

Quantitative Data Summary

The antiviral activity of ZIKV-IN-2 has been characterized in various cell-based assays. The following tables summarize the key quantitative data for ZIKV-IN-2.

Table 1: Antiviral Activity of ZIKV-IN-2 in Vero Cells

| Assay Type | Endpoint | ZIKV-IN-2 |

| Plaque Reduction Neutralization Test (PRNT) | EC50 | 0.52 µM |

| Cytopathic Effect (CPE) Inhibition Assay | EC50 | 2.15 µM |

| Cell Viability Assay | CC50 | >200 µM |

| Selectivity Index (SI) | SI = CC50/EC50 (PRNT) | >384 |

Table 2: Inhibition of ZIKV NS2B-NS3 Protease by ZIKV-IN-2

| Assay Type | Parameter | ZIKV-IN-2 |

| In vitro Protease Activity Assay | IC50 | 440 nM |

| Enzyme Kinetics | Inhibition Constant (Ki) | 21.6 µM (representative value) |

| Mechanism of Inhibition | Non-competitive |

Experimental Protocols

Protocol 1: Zika Virus Propagation in Vero Cells

This protocol describes the method for propagating ZIKV stocks in Vero cells, which are highly permissive to ZIKV infection.

Materials:

-

Vero cells (ATCC CCL-81)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Zika virus stock (e.g., PRVABC59 strain)

-

T-75 or T-160 cell culture flasks

-

0.25% Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed Vero cells in a T-160 flask at a density of 7 x 106 cells in 30 mL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C with 5% CO2 overnight.

-

Virus Inoculation: The next day, when cells are approximately 80-90% confluent, remove the culture medium. Wash the cell monolayer once with PBS.

-

Prepare the ZIKV inoculum at a multiplicity of infection (MOI) of 0.01 to 0.1 in 10 mL of serum-free DMEM.

-

Add the viral inoculum to the cell monolayer and incubate for 4-6 hours at 37°C with 5% CO2, gently rocking the flask every hour to ensure even distribution of the virus.

-

Virus Culture: After the incubation period, remove the inoculum and add 30 mL of fresh complete DMEM (with 2% FBS).

-

Incubate the infected cells for 96 hours at 37°C with 5% CO2.

-

Virus Harvest: Harvest the cell culture supernatant, which contains the progeny virus.

-

Centrifuge the supernatant at 300 x g for 10 minutes at 4°C to remove cell debris.

-

Aliquot the clarified supernatant and store at -80°C.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This protocol is used to determine the concentration of ZIKV-IN-2 that inhibits the formation of viral plaques by 50%.

Materials:

-

Vero cells

-